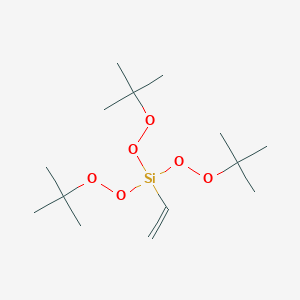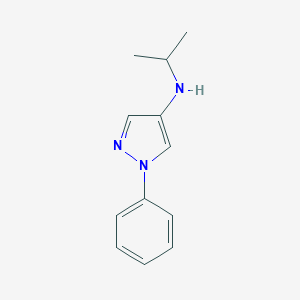
Bis(benzoylthio)dioctylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(benzoylthio)dioctylstannane is a chemical compound that has been widely used in scientific research due to its unique properties. It is also known as DBTO or dioctyltin bis(thiobenzoate) and has the chemical formula C32H56O2S4Sn. This compound is a member of the organotin family, which has been used in various applications such as pesticides, stabilizers, and catalysts.
Mecanismo De Acción
The mechanism of action of Bis(benzoylthio)dioctylstannane is not fully understood, but it is believed to act as a biocide by disrupting the cell membrane of microorganisms. It has also been shown to inhibit the activity of certain enzymes, which can lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to cause oxidative stress in cells, leading to DNA damage and cell death. It has also been shown to affect the immune system, causing changes in cytokine levels and immune cell function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Bis(benzoylthio)dioctylstannane in lab experiments is its high stability and low toxicity. It is also relatively easy to synthesize and purify. However, one limitation is that it can be difficult to dissolve in certain solvents, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Bis(benzoylthio)dioctylstannane. One direction is to investigate its potential as a therapeutic agent for diseases such as cancer and infectious diseases. Another direction is to explore its use as a catalyst in organic synthesis. Finally, further research is needed to fully understand its mechanism of action and its effects on the immune system.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties. It has been used as a stabilizer, catalyst, fungicide, and pesticide. Its mechanism of action is not fully understood, but it is believed to disrupt the cell membrane of microorganisms and inhibit certain enzymes. It has been shown to have a range of biochemical and physiological effects, and has several advantages and limitations for lab experiments. There are several future directions for research on this compound, including its potential as a therapeutic agent and its use as a catalyst in organic synthesis.
Métodos De Síntesis
The synthesis of Bis(benzoylthio)dioctylstannane involves the reaction between dioctyltin oxide and thiobenzoic acid. The reaction is carried out in the presence of a catalyst such as triethylamine, and the product is purified by recrystallization. The yield of the reaction is typically around 60-70%, and the purity of the product can be confirmed using NMR and IR spectroscopy.
Aplicaciones Científicas De Investigación
Bis(benzoylthio)dioctylstannane has been extensively used in scientific research due to its unique properties. It has been used as a stabilizer in the production of polyvinyl chloride (PVC) and as a catalyst in the synthesis of organic compounds. It has also been used as a fungicide and a pesticide in agriculture.
Propiedades
| 15481-47-7 | |
Fórmula molecular |
C30H44O2S2Sn |
Peso molecular |
619.5 g/mol |
Nombre IUPAC |
S-[benzoylsulfanyl(dioctyl)stannyl] benzenecarbothioate |
InChI |
InChI=1S/2C8H17.2C7H6OS.Sn/c2*1-3-5-7-8-6-4-2;2*8-7(9)6-4-2-1-3-5-6;/h2*1,3-8H2,2H3;2*1-5H,(H,8,9);/q;;;;+2/p-2 |
Clave InChI |
PLIJRLOOGIUVIU-UHFFFAOYSA-L |
SMILES |
CCCCCCCC[Sn](CCCCCCCC)(SC(=O)C1=CC=CC=C1)SC(=O)C2=CC=CC=C2 |
SMILES canónico |
CCCCCCCC[Sn+2]CCCCCCCC.C1=CC=C(C=C1)C(=O)[S-].C1=CC=C(C=C1)C(=O)[S-] |
| 15481-47-7 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



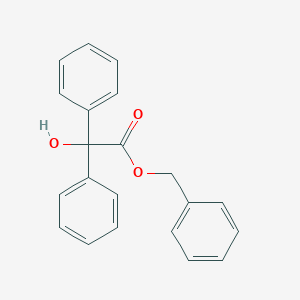
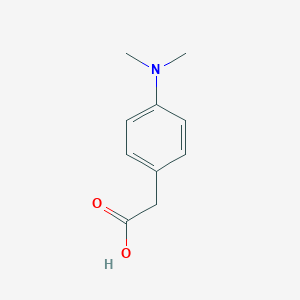
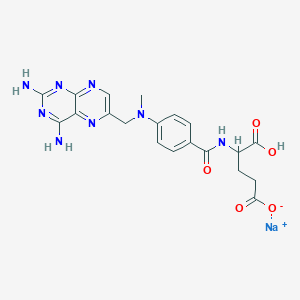
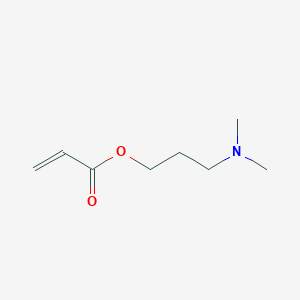
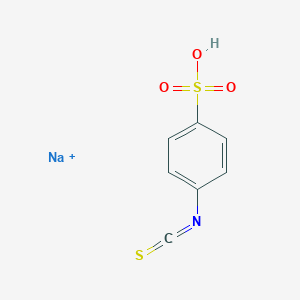

![1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole](/img/structure/B97925.png)
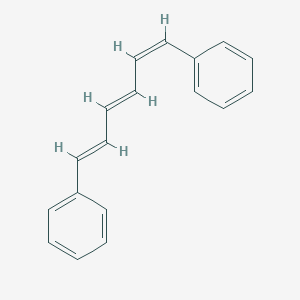
![Bis[2-(diethylamino)ethyl] adipate](/img/structure/B97927.png)
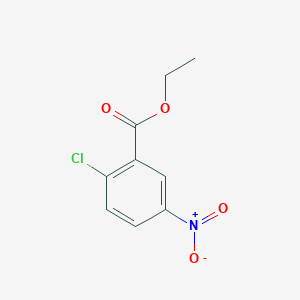
![2,5-Dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B97931.png)
